N,N'-Diisopropyl-1,3-propanediamine

Description

The exact mass of the compound N,N'-Diisopropyl-1,3-propanediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-Diisopropyl-1,3-propanediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Diisopropyl-1,3-propanediamine including the price, delivery time, and more detailed information at info@benchchem.com.

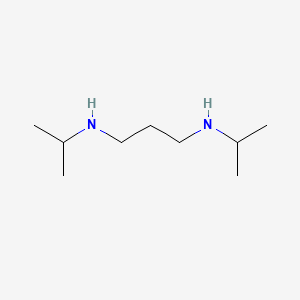

Structure

3D Structure

Properties

IUPAC Name |

N,N'-di(propan-2-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-8(2)10-6-5-7-11-9(3)4/h8-11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVPQXXPJZPXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213178 | |

| Record name | N,N'-Diisopropyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63737-71-3 | |

| Record name | N,N'-Diisopropyl-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063737713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Diisopropyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Diisopropyl-1,3-propanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N'-Diisopropyl-1,3-propanediamine CAS number

An In-Depth Technical Guide to N,N'-Diisopropyl-1,3-propanediamine (CAS: 63737-71-3)

Abstract

N,N'-Diisopropyl-1,3-propanediamine is a symmetrically substituted aliphatic diamine that serves as a valuable building block and ligand in modern chemistry. Characterized by the presence of two secondary amine functionalities and bulky isopropyl groups, its unique steric and electronic properties make it a subject of interest in coordination chemistry and as an intermediate in the synthesis of specialized organic molecules. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, key applications, and essential safety and handling procedures tailored for researchers and drug development professionals.

Chemical Identification

Precise identification is critical for regulatory compliance, procurement, and scientific communication. N,N'-Diisopropyl-1,3-propanediamine is registered under CAS Number 63737-71-3.[1][2]

| Identifier | Value | Source(s) |

| CAS Number | 63737-71-3 | PubChem, Alfa Chemistry, Sigma-Aldrich[1][2] |

| IUPAC Name | N,N'-di(propan-2-yl)propane-1,3-diamine | PubChem[1] |

| Synonyms | N,N'-Diisopropylpropane-1,3-diamine, N,N'-Diisopropyl-trimethylenediamine | PubChem[1] |

| Molecular Formula | C₉H₂₂N₂ | PubChem, Alfa Chemistry, Sigma-Aldrich[1][2] |

| Molecular Weight | 158.28 g/mol | PubChem, Alfa Chemistry, Sigma-Aldrich[1][2] |

| SMILES | CC(C)NCCCNC(C)C | PubChem, Sigma-Aldrich[1] |

| InChI Key | OAVPQXXPJZPXTA-UHFFFAOYSA-N | PubChem, Sigma-Aldrich[1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification methods. This diamine is a liquid at standard temperature and pressure.

| Property | Value | Source(s) |

| Appearance | Liquid | Sigma-Aldrich |

| Density | 0.805 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | 77 °C / 15 mmHg | Sigma-Aldrich |

| Refractive Index (n₂₀/D) | 1.432 | Sigma-Aldrich |

| Flash Point | 64 °C (147.2 °F) - closed cup | Sigma-Aldrich |

Synthesis and Mechanistic Rationale

The synthesis of N,N'-Diisopropyl-1,3-propanediamine is most effectively achieved via reductive amination. This widely-used method is favored for its high efficiency and selectivity in forming C-N bonds.

Principle of Reductive Amination

The core of this synthesis involves the reaction of a primary diamine (1,3-diaminopropane) with a ketone (acetone). The reaction proceeds in two key stages:

-

Imine Formation : The nucleophilic primary amine attacks the electrophilic carbonyl carbon of acetone, followed by dehydration to form a Schiff base (imine) intermediate. This step is typically reversible and often acid-catalyzed to facilitate the dehydration.

-

Reduction : The C=N double bond of the imine is then selectively reduced to a C-N single bond by a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The choice of a mild reducing agent is crucial as it will not reduce the ketone starting material but will efficiently reduce the imine as it is formed, driving the equilibrium of the first step towards the final product.

This one-pot approach is a cornerstone of amine synthesis due to its operational simplicity and high yields.

Experimental Protocol: Synthesis from 1,3-Diaminopropane and Acetone

This protocol describes a representative, self-validating laboratory-scale synthesis.

Materials:

-

1,3-Diaminopropane (CAS: 109-76-2)[3]

-

Acetone (ACS grade)

-

Methanol (Anhydrous)

-

Sodium Borohydride (NaBH₄)

-

Hydrochloric Acid (HCl), 2M

-

Sodium Hydroxide (NaOH), 5M

-

Diethyl Ether or Dichloromethane (for extraction)

-

Magnesium Sulfate (Anhydrous)

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 1,3-diaminopropane (1.0 eq) in anhydrous methanol.

-

Imine Formation : Cool the solution to 0 °C. Slowly add acetone (2.2 eq) dropwise to the solution while stirring. The slight excess of acetone ensures complete di-alkylation. Stir the mixture at 0 °C for 30 minutes.

-

Reduction : While maintaining the temperature at 0 °C, add sodium borohydride (2.5 eq) portion-wise over 1 hour. Causality: Slow addition is critical to control the exothermic reaction and prevent rapid hydrogen gas evolution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quenching : Carefully quench the reaction by slowly adding 2M HCl at 0 °C until the effervescence ceases and the pH is acidic. This neutralizes excess NaBH₄ and hydrolyzes any remaining borate complexes.

-

Basification & Extraction : Make the aqueous solution strongly basic (pH > 12) by adding 5M NaOH. This deprotonates the amine product, rendering it soluble in organic solvents. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x volumes).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N,N'-Diisopropyl-1,3-propanediamine.

-

Purification : Purify the crude product by vacuum distillation to obtain the final product as a clear liquid.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for N,N'-Diisopropyl-1,3-propanediamine.

Applications in Research and Drug Development

While broadly classified as a chemical intermediate, the specific structure of N,N'-Diisopropyl-1,3-propanediamine lends itself to more specialized roles.

-

Bidentate Ligand in Coordination Chemistry : The two nitrogen atoms act as Lewis bases, allowing the molecule to function as a chelating bidentate ligand for various metal centers. The bulky isopropyl groups provide significant steric hindrance around the metal, which can be exploited to:

-

Stabilize specific oxidation states or coordination geometries.

-

Influence the catalytic activity and selectivity of organometallic complexes.

-

Control polymerization reactions.

-

-

Intermediate in Organic Synthesis : As a diamine, it is a precursor for synthesizing heterocycles, polyamines, and other complex molecular architectures. In drug development, such scaffolds are fundamental. Its derivatives are also explored as components in epoxy resin hardeners and polyurethane catalysts.[4]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound due to its corrosive nature.

GHS Hazard Identification

The compound is classified as hazardous, primarily due to its corrosive properties.[1]

| Hazard Code | Description | GHS Pictogram | Signal Word |

| H314 | Causes severe skin burns and eye damage | GHS05 (Corrosion) | Danger |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Wear a face shield, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling should be done in a well-ventilated fume hood.

-

Spill Response : In case of a spill, absorb with an inert liquid-binding material (e.g., sand, diatomaceous earth).[5] Ventilate the area and place waste in appropriate, sealed containers for disposal. Avoid runoff into drains.[5]

-

Fire Safety : The compound is combustible. Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

The material is classified under Storage Class 8A (Combustible corrosive hazardous materials).

-

Keep away from oxidizing agents and strong acids.

References

- N,N-Dimethyl-1,3-propane diamine: A Versatile Chemical Compound. (2025). Google Cloud.

- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. (n.d.).

- N,N'-Diisopropyl-1,3-propanediamine | C9H22N2 | CID 144018. (n.d.). PubChem.

- N,N′-Dimethyl-1,3-propanediamine. (n.d.). Wikipedia.

- 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. (2015). Australian Government Department of Health.

- 1,3-Propanediamine | C3H10N2 | CID 428. (n.d.). PubChem.

- CAS 63737-71-3 N,N-Diisopropyl-1,3-propanediamine. (n.d.). Alfa Chemistry.

- N,N-Bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine. (n.d.). PubChem.

- N,N′-Diisopropyl-1,3-propanediamine 96%. (n.d.). Sigma-Aldrich.

- Preparation method of N, N-dimethyl-1, 3-propanediamine. (n.d.).

- 1,3-Diaminopropane. (n.d.). Wikipedia.

- Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine. (n.d.).

- Safety Data Sheet: 1,3-Diaminopropane. (n.d.). Chemos GmbH & Co.KG.

- Safety Data Sheet: N,N-Diisopropylethylamine. (n.d.). Carl ROTH.

Sources

N,N'-Diisopropyl-1,3-propanediamine physical properties

An In-Depth Technical Guide to the Physical Properties of N,N'-Diisopropyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diisopropyl-1,3-propanediamine, a symmetrically substituted diamine, serves as a versatile building block in organic synthesis and coordination chemistry. Its unique structural features, including two secondary amine functionalities separated by a flexible three-carbon chain, make it a valuable ligand for the formation of metal complexes and a key intermediate in the synthesis of various organic compounds. An in-depth understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the characterization of novel compounds derived from it. This guide provides a comprehensive overview of the core physical properties of N,N'-Diisopropyl-1,3-propanediamine, detailing the experimental methodologies for their determination and offering insights into the structural basis of these characteristics.

Molecular and Chemical Identity

-

Chemical Name: N,N'-Diisopropyl-1,3-propanediamine[1]

-

Synonyms: N,N'-di(propan-2-yl)propane-1,3-diamine[2]

-

Chemical Structure: (CH₃)₂CHNH(CH₂)₃NHCH(CH₃)₂

Core Physical Properties: A Quantitative Overview

The physical state and thermodynamic properties of N,N'-Diisopropyl-1,3-propanediamine are critical for its storage, handling, and application in chemical reactions. These properties are summarized in the table below.

| Physical Property | Value | Source(s) |

| Form | Liquid | |

| Boiling Point | 77 °C at 15 mmHg | [1] |

| Density | 0.805 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.432 | [1] |

| Flash Point | 64 °C (147.2 °F) - closed cup | |

| Melting Point | 37.5 °C (estimate) | [1] |

Experimental Methodologies for Physical Property Determination

A foundational principle of scientific integrity is the ability to independently verify physical data. This section details the standard experimental protocols for determining the key physical properties of liquid compounds like N,N'-Diisopropyl-1,3-propanediamine, emphasizing the causality behind the experimental design.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds like N,N'-Diisopropyl-1,3-propanediamine, which have relatively high boiling points at atmospheric pressure, vacuum distillation is often employed to prevent thermal decomposition.

Experimental Protocol: Micro Boiling Point Determination

This method is suitable for small sample volumes.

-

Sample Preparation: A small amount of N,N'-Diisopropyl-1,3-propanediamine is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Heating: The test tube assembly is gently heated in a controlled manner, for instance, using a Thiele tube with heating oil or a melting point apparatus.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slowly reduced.

-

Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Causality of the Method: The principle behind this technique lies in the equilibrium between the vapor pressure of the liquid and the external pressure. As the liquid is heated, its vapor pressure increases. When it exceeds the external pressure, bubbles form. Upon cooling, the vapor pressure drops, and when it equals the external pressure, the liquid is drawn into the capillary. This point of equilibrium is the boiling point at that specific pressure.

Determination of Density

Density, a measure of mass per unit volume, is a fundamental physical property that can be used to assess the purity of a substance.

Experimental Protocol: Pycnometer Method

-

Pycnometer Calibration: A pycnometer (a flask with a specific, accurately known volume) is thoroughly cleaned, dried, and weighed.

-

Filling: The pycnometer is filled with N,N'-Diisopropyl-1,3-propanediamine, ensuring no air bubbles are trapped. The temperature of the liquid is allowed to equilibrate to a known temperature (e.g., 25 °C).

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus the weight of the empty pycnometer) by the volume of the pycnometer.

Causality of the Method: This gravimetric method provides a highly accurate density measurement by precisely determining the mass of a known volume of the liquid. The use of a pycnometer minimizes errors associated with volume measurement in a graduated cylinder.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that is sensitive to temperature and the wavelength of light used.

Experimental Protocol: Abbe Refractometer

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of N,N'-Diisopropyl-1,3-propanediamine are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.

Causality of the Method: The Abbe refractometer operates on the principle of total internal reflection. The instrument measures the critical angle at which light is totally internally reflected at the interface between the prism (with a high refractive index) and the sample (with a lower refractive index). This critical angle is directly related to the refractive index of the sample.

Caption: Workflow for the determination of key physical properties.

Solubility Profile

-

Water: As a secondary amine, N,N'-Diisopropyl-1,3-propanediamine is expected to be sparingly soluble in water. The presence of two nitrogen atoms with lone pairs of electrons allows for hydrogen bonding with water molecules. However, the relatively large hydrophobic isopropyl and propyl groups will limit its aqueous solubility.

-

Organic Solvents: Aliphatic amines are generally soluble in a wide range of organic solvents.[5] It is anticipated that N,N'-Diisopropyl-1,3-propanediamine will be miscible with polar organic solvents such as ethanol, methanol, and acetone, as well as nonpolar solvents like dichloromethane, diethyl ether, and toluene. This is due to the favorable van der Waals interactions between the alkyl chains of the amine and the solvent molecules.

Spectral Characteristics

Spectroscopic data is indispensable for the structural elucidation and purity assessment of chemical compounds. While the raw spectral data for N,N'-Diisopropyl-1,3-propanediamine is not provided in the search results, its expected spectral features can be predicted based on its molecular structure. PubChem indicates the availability of ¹H NMR, ¹³C NMR, and FTIR spectra for this compound.[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of N,N'-Diisopropyl-1,3-propanediamine would be expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet in the upfield region (around 1.0-1.2 ppm) integrating to 12 protons.

-

Isopropyl Methine Protons (-CH(CH₃)₂): A septet (or multiplet) further downfield (around 2.5-3.0 ppm) integrating to 2 protons.

-

Propyl Methylene Protons (-NH-CH₂-CH₂-CH₂-NH-): The two methylene groups attached to the nitrogen atoms would likely appear as a triplet (around 2.5-2.8 ppm) integrating to 4 protons. The central methylene group would appear as a quintet (or multiplet) at a slightly higher field (around 1.5-1.8 ppm) integrating to 2 protons.

-

Amine Protons (-NH-): A broad singlet that could appear over a wide chemical shift range, and its integration would correspond to 2 protons. The position of this peak is highly dependent on concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would provide information about the carbon skeleton.

-

Isopropyl Methyl Carbons (-CH(CH₃)₂): A signal in the upfield region (around 20-25 ppm).

-

Isopropyl Methine Carbons (-CH(CH₃)₂): A signal further downfield (around 45-55 ppm).

-

Propyl Methylene Carbons (-NH-CH₂-CH₂-CH₂-NH-): Two distinct signals for the methylene carbons, with the carbons attached to the nitrogen atoms appearing further downfield (around 40-50 ppm) than the central methylene carbon (around 25-35 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would reveal the presence of specific functional groups.

-

N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ characteristic of a secondary amine.

-

C-H Stretch: Strong absorption bands in the region of 2850-2970 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl groups.

-

N-H Bend: A medium absorption band around 1550-1650 cm⁻¹.

-

C-N Stretch: A medium to weak absorption in the fingerprint region, typically between 1000-1250 cm⁻¹.

Safety and Handling

N,N'-Diisopropyl-1,3-propanediamine is classified as a corrosive substance. It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

-

GHS Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statement: H314 - Causes severe skin burns and eye damage

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of N,N'-Diisopropyl-1,3-propanediamine. The presented data, coupled with an understanding of the experimental methodologies for their determination, offers a solid foundation for researchers and scientists working with this compound. While specific quantitative solubility and detailed spectral data would further enhance its characterization, the information compiled herein serves as a valuable resource for its safe and effective use in a laboratory setting.

References

-

PubChem. N,N'-Diisopropyl-1,3-propanediamine. National Center for Biotechnology Information. [Link]

-

PubChem. 1,3-Propanediamine. National Center for Biotechnology Information. [Link]

-

NIST. 1,3-Propanediamine, N,N-diethyl-. National Institute of Standards and Technology. [Link]

Sources

- 1. 63737-71-3 CAS MSDS (N,N'-DIISOPROPYL-1,3-PROPANEDIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. N,N'-Diisopropyl-1,3-propanediamine | C9H22N2 | CID 144018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. N,N'-DIISOPROPYL-1,3-PROPANEDIAMINE | 63737-71-3 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

N,N'-Diisopropyl-1,3-propanediamine chemical structure

An In-Depth Technical Guide to N,N'-Diisopropyl-1,3-propanediamine

Authored by: Gemini, Senior Application Scientist

Introduction

N,N'-Diisopropyl-1,3-propanediamine is a symmetrically substituted aliphatic diamine characterized by a propane backbone with isopropyl groups attached to both nitrogen atoms. This structure imparts unique properties, including steric hindrance around the nitrogen lone pairs and the ability to act as a bidentate chelating ligand. While its simpler analogue, N,N'-dimethyl-1,3-propanediamine, is widely used as a building block in the synthesis of surfactants, polymers, and as a catalyst, the diisopropyl variant is of particular interest to researchers in coordination chemistry and catalysis.[1][2][3] The bulky isopropyl groups can influence the stereochemistry and stability of metal complexes, making it a valuable tool in the design of novel catalysts and materials. This guide provides a comprehensive overview of its chemical structure, properties, a robust synthesis protocol, characterization methods, and key applications for professionals in research and drug development.

Chemical Identity and Properties

Correctly identifying a chemical is the foundation of reproducible science. N,N'-Diisopropyl-1,3-propanediamine is registered under CAS number 63737-71-3.[4] Its fundamental properties are summarized in the table below, providing a critical reference for experimental design, including solvent selection, reaction temperature, and purification methods.

Chemical Structure

Caption: 2D Chemical Structure of N,N'-Diisopropyl-1,3-propanediamine.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | N,N'-di(propan-2-yl)propane-1,3-diamine | PubChem[4] |

| CAS Number | 63737-71-3 | Sigma-Aldrich |

| Molecular Formula | C₉H₂₂N₂ | PubChem[4] |

| Molecular Weight | 158.28 g/mol | Sigma-Aldrich |

| Physical Form | Liquid | Sigma-Aldrich |

| Density | 0.805 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | 77 °C at 15 mmHg | Sigma-Aldrich |

| Refractive Index | n20/D 1.432 | Sigma-Aldrich |

| Flash Point | 64 °C (147.2 °F) - closed cup | Sigma-Aldrich |

Synthesis Protocol: Reductive Amination

A common and efficient method for preparing symmetrically substituted secondary amines is reductive amination. This protocol details the synthesis of N,N'-Diisopropyl-1,3-propanediamine from 1,3-diaminopropane and acetone, followed by reduction with sodium borohydride (NaBH₄). This method is chosen for its high yield, mild reaction conditions, and the ready availability of starting materials.

Expertise & Causality Behind Experimental Choices:

-

Reagent Choice: 1,3-diaminopropane is the C3-diamine backbone.[5] Acetone is selected as the carbonyl source for the isopropyl groups because it is inexpensive, readily available, and its corresponding imine is easily formed and reduced.

-

Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for reducing the Schiff base (imine) intermediate in the presence of other functional groups. It is safer and easier to handle in a standard laboratory setting compared to alternatives like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Solvent: Methanol is used as the solvent because it readily dissolves the reactants and the NaBH₄ reducing agent. Its protic nature can also facilitate the imine formation and reduction steps.

-

Temperature Control: The initial imine formation is often exothermic. The subsequent addition of NaBH₄ is performed in an ice bath to control the reaction rate, prevent over-reduction, and minimize side reactions.

-

Purification: An acid-base extraction is employed for purification. The diamine product is basic and can be protonated with HCl to become water-soluble, separating it from non-basic organic impurities. Subsequent basification with NaOH regenerates the free amine, which can then be extracted into an organic solvent. Final purification by vacuum distillation is necessary to remove any remaining impurities and the solvent, leveraging the product's specific boiling point.

Experimental Workflow: Synthesis & Purification

Caption: Chelation of a metal center (M) by the bidentate diamine ligand.

Use in Catalysis

While specific applications for this exact diamine are emergent, related 1,3-diamine derivatives are used as organocatalysts for reactions like asymmetric Mannich reactions. [6]Furthermore, its complexes with transition metals (e.g., Ruthenium, Palladium, Copper) can be investigated as catalysts for:

-

Hydrogenation and Transfer Hydrogenation: Key reactions in the synthesis of fine chemicals and pharmaceuticals.

-

Cross-Coupling Reactions: For the formation of carbon-carbon and carbon-heteroatom bonds.

-

Polymerization Catalysis: As co-catalysts or ligands in olefin polymerization. [3]

Safety and Handling

N,N'-Diisopropyl-1,3-propanediamine is classified as a corrosive substance that can cause severe skin burns and eye damage. [4]Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood. [7][8]* Handling: Avoid inhalation of vapors and direct contact with skin and eyes. It is a combustible liquid and should be kept away from open flames and sources of ignition. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. [8]* Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N,N'-Diisopropyl-1,3-propanediamine is a sterically hindered diamine with significant potential in coordination chemistry and catalysis. Its synthesis via reductive amination is straightforward and scalable, and its structure can be unequivocally confirmed by standard spectroscopic techniques. For researchers and drug development professionals, this compound offers a valuable platform for designing novel metal complexes and catalytic systems where steric bulk and chelation are key to achieving desired reactivity and selectivity. As with all reactive chemicals, proper safety and handling procedures are paramount to its successful and safe application in the laboratory.

References

- CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.

- CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

- Synthesis of High-Purity N,N-Dimethyl-1,3-propanediamine: Applic

- N,N'-Diisopropyl-1,3-propanediamine | C9H22N2 | CID 144018.

- 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones.

- N,N′-Diisopropyl-1,3-propanediamine 96% | 63737-71-3. Sigma-Aldrich.

- 1,3-Propanediamine | C3H10N2 | CID 428.

- Safety Data Sheet: 1,3-Diaminopropane. Chemos GmbH & Co.KG.

- SAFETY DATA SHEET - 1,3-Diaminopropane. Fisher Scientific.

Sources

- 1. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

- 2. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N,N'-Diisopropyl-1,3-propanediamine | C9H22N2 | CID 144018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Propanediamine | C3H10N2 | CID 428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of N,N'-Diisopropyl-1,3-propanediamine

Abstract

This technical guide provides a comprehensive overview of a primary and efficient synthesis route for N,N'-Diisopropyl-1,3-propanediamine, a diamine with applications in catalysis, as a ligand in organometallic chemistry, and as a building block in the synthesis of more complex molecules. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It delves into the mechanistic underpinnings of the chosen synthetic strategy, offers a detailed, step-by-step experimental protocol, and provides essential data on product characterization and safety.

Introduction: The Chemistry and Utility of N,N'-Diisopropyl-1,3-propanediamine

N,N'-Diisopropyl-1,3-propanediamine (CAS No. 63737-71-3) is a symmetrically substituted aliphatic diamine.[1][2][3][4][5] Its structure, featuring two secondary amine functionalities separated by a propane-1,3-diyl linker, imparts specific steric and electronic properties that make it a valuable ligand in coordination chemistry and a versatile intermediate in organic synthesis. The isopropyl groups provide moderate steric bulk, influencing the coordination geometry and reactivity of metal complexes in which it participates.

The Synthetic Approach: Reductive Amination

The most direct and widely applicable method for the synthesis of N,N'-diisopropyl-1,3-propanediamine is through reductive amination.[6][7][8] This powerful transformation in organic chemistry allows for the formation of amines from carbonyl compounds (aldehydes or ketones) and ammonia or a primary or secondary amine.[6][7][8] The reaction proceeds via an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[8]

For the synthesis of N,N'-diisopropyl-1,3-propanediamine, the reaction involves the double reductive amination of 1,3-diaminopropane with two equivalents of acetone, where acetone serves as the precursor for the isopropyl groups.

Mechanistic Insight

The reaction mechanism can be described in two key stages:

-

Imine Formation: The nucleophilic primary amine groups of 1,3-diaminopropane attack the electrophilic carbonyl carbon of acetone. This is typically followed by the elimination of a water molecule to form a di-imine intermediate. The formation of the imine is a reversible process and is often catalyzed by a small amount of acid.

-

Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the carbon-nitrogen double bonds of the imine intermediate to form the final saturated diamine. The choice of reducing agent is critical to the success of the reaction, as it must be capable of reducing the imine in the presence of the starting ketone.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of N,N'-Diisopropyl-1,3-propanediamine.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 1,3-Diaminopropane | 109-76-2 | C₃H₁₀N₂ | 74.12 |

| Acetone | 67-64-1 | C₃H₆O | 58.08 |

| Sodium Borohydride | 16940-66-2 | NaBH₄ | 37.83 |

| Methanol | 67-56-1 | CH₄O | 32.04 |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.41 g (0.1 mol) of 1,3-diaminopropane in 100 mL of methanol. Place the flask in an ice bath to cool the solution.

-

Addition of Acetone: While stirring, slowly add 14.52 g (18.4 mL, 0.25 mol) of acetone to the cooled solution of 1,3-diaminopropane. A slight exotherm may be observed.

-

Imine Formation: After the addition of acetone is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to facilitate the formation of the di-imine intermediate.

-

Reduction: Cool the reaction mixture again in an ice bath. In small portions, carefully add 8.32 g (0.22 mol) of sodium borohydride to the stirred solution. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation and perform this step in a fume hood.

-

Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Work-up:

-

Carefully quench the reaction by the slow addition of 50 mL of water.

-

Remove the methanol and excess acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude N,N'-diisopropyl-1,3-propanediamine by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 77 °C at 15 mmHg.[2]

Product Characterization

The identity and purity of the synthesized N,N'-Diisopropyl-1,3-propanediamine should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₂₂N₂ |

| Molar Mass | 158.28 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 77 °C / 15 mmHg[2] |

| Density | 0.805 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.432[2] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl groups (a doublet for the methyl protons and a septet for the methine proton) and the propyl chain (multiplets for the methylene protons). The N-H protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments in the molecule.

-

IR Spectroscopy: The infrared spectrum should show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and C-H stretching vibrations below 3000 cm⁻¹.

Safety and Hazard Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

| Chemical | GHS Hazard Statements | Precautionary Statements |

| 1,3-Diaminopropane | Flammable liquid and vapor. Harmful if swallowed. Fatal in contact with skin. Causes severe skin burns and eye damage.[2][7] | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Do not get in eyes, on skin, or on clothing. Wear protective gloves/protective clothing/eye protection/face protection.[6][7] |

| Acetone | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[8][9][10] | Keep away from heat, sparks, open flames and other ignition sources. No smoking. Avoid breathing vapors. Wear protective gloves/protective clothing/eye protection.[9] |

| Sodium Borohydride | In contact with water releases flammable gases which may ignite spontaneously. Toxic if swallowed. Causes severe skin burns and eye damage.[5][11][12] | Do not allow contact with water. Handle under inert gas. Protect from moisture. Wear protective gloves/ protective clothing/ eye protection/ face protection.[12] |

| N,N'-Diisopropyl-1,3-propanediamine | Causes severe skin burns and eye damage.[1] | Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[1] |

Conclusion

The synthesis of N,N'-Diisopropyl-1,3-propanediamine via reductive amination of 1,3-diaminopropane and acetone is a robust and efficient method. This guide provides a comprehensive framework for its successful execution, from understanding the underlying chemical principles to practical experimental procedures and safety considerations. The provided protocol, coupled with appropriate analytical characterization, will enable researchers to reliably produce this valuable chemical compound for their specific applications.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.

-

Wikipedia. (2023). Reductive amination. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Diisopropyl-1,3-propanediamine. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Diisopropyl-1,3-propanediamine. Retrieved from [Link]

-

MetaSci. (n.d.). Safety Data Sheet 1,3-Diaminopropane. Retrieved from [Link]

-

ChemSupply Australia. (2024). Safety Data Sheet for Acetone. Retrieved from [Link]

-

Carl ROTH. (n.d.). SAFETY DATA SHEET - Acetone. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

Sources

- 1. chemsupply.com.au [chemsupply.com.au]

- 2. chemos.de [chemos.de]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. chemicalbook.com [chemicalbook.com]

- 7. sds.metasci.ca [sds.metasci.ca]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. systemepreventis.ca [systemepreventis.ca]

- 10. rcilabscan.com [rcilabscan.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to N,N'-Diisopropyl-1,3-propanediamine: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of N,N'-Diisopropyl-1,3-propanediamine, also known by its IUPAC name, N,N'-di(propan-2-yl)propane-1,3-diamine [1]. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's synthesis, physicochemical properties, characterization, and potential applications, with a focus on providing practical, field-proven insights.

Introduction and Core Properties

N,N'-Diisopropyl-1,3-propanediamine is a symmetrically substituted aliphatic diamine. Its structure, featuring two isopropyl groups attached to the nitrogen atoms of a 1,3-propanediamine backbone, imparts specific steric and electronic properties that make it a valuable building block in organic and coordination chemistry. The isopropyl groups provide steric bulk, which can influence the stereochemistry of reactions and the coordination geometry of metal complexes. The two secondary amine functionalities offer sites for further functionalization or coordination to metal centers.

Physicochemical Properties

A summary of the key physicochemical properties of N,N'-Diisopropyl-1,3-propanediamine is presented in the table below.

| Property | Value | Source |

| IUPAC Name | N,N'-di(propan-2-yl)propane-1,3-diamine | [1] |

| CAS Number | 63737-71-3 | |

| Molecular Formula | C₉H₂₂N₂ | |

| Molecular Weight | 158.28 g/mol | [1] |

| Appearance | Liquid | [2] |

| Density | 0.805 g/mL at 25 °C | [2] |

| Boiling Point | 77 °C at 15 mmHg | [2] |

| Refractive Index | n20/D 1.432 | [2] |

Synthesis of N,N'-Diisopropyl-1,3-propanediamine

While several synthetic routes to N,N'-dialkyl-1,3-propanediamines exist, a robust and scalable method for the synthesis of N,N'-Diisopropyl-1,3-propanediamine is reductive amination. This method involves the reaction of 1,3-diaminopropane with acetone in the presence of a reducing agent. This approach is often preferred over direct alkylation with isopropyl halides, as it avoids the common issue of over-alkylation and the formation of quaternary ammonium salts[3].

Reductive Amination: A Step-by-Step Protocol

This protocol describes the synthesis of N,N'-Diisopropyl-1,3-propanediamine via reductive amination of 1,3-diaminopropane with acetone, using sodium borohydride as the reducing agent.

Materials:

-

1,3-Diaminopropane

-

Acetone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium hydroxide (NaOH), 1 M solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diaminopropane (1 equivalent) in methanol (5 mL per gram of diamine). Place the flask in an ice bath and stir for 10 minutes.

-

Imine Formation: Slowly add acetone (2.2 equivalents) to the cooled solution. The slight excess of acetone drives the equilibrium towards the formation of the di-imine intermediate. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Reduction: Cool the reaction mixture back to 0 °C in an ice bath. In a separate beaker, prepare a solution of sodium borohydride (2.5 equivalents) in methanol. Add the sodium borohydride solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C. The addition of NaBH₄ reduces the imine functionalities to the corresponding secondary amines.

-

Quenching: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight. Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. Add 1 M NaOH to the residue until the solution is basic (pH > 12).

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N,N'-Diisopropyl-1,3-propanediamine.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain the final product in high purity.

Causality Behind Experimental Choices:

-

The use of a slight excess of acetone and the removal of water (though not explicitly done in this simplified protocol, it is a driving force) favor the formation of the di-imine intermediate.

-

The reaction is performed at a low temperature during the addition of sodium borohydride to control the exothermicity of the reduction and to minimize side reactions.

-

The acidic work-up protonates the amines, making them soluble in the aqueous layer and allowing for the removal of unreacted acetone and other non-basic impurities.

-

Subsequent basification deprotonates the diamine, rendering it soluble in the organic solvent for extraction.

Caption: Reductive amination workflow for the synthesis of N,N'-Diisopropyl-1,3-propanediamine.

Characterization

The structural elucidation and purity assessment of N,N'-Diisopropyl-1,3-propanediamine are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl and propanediamine moieties. The methyl protons of the isopropyl groups would appear as a doublet, while the methine proton would be a septet. The methylene protons of the propane backbone would exhibit more complex splitting patterns due to coupling with each other and the adjacent NH protons.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl and methine carbons of the isopropyl groups, as well as for the two different methylene carbons of the propanediamine backbone.

Infrared (IR) Spectroscopy

The IR spectrum of N,N'-Diisopropyl-1,3-propanediamine would be characterized by the following key absorptions:

-

N-H stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

-

C-H stretch: Strong absorption bands in the 2850-2970 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the alkyl groups.

-

N-H bend: A medium absorption band around 1590-1650 cm⁻¹.

Applications in Research and Development

While specific, documented applications for N,N'-Diisopropyl-1,3-propanediamine are not as widespread as for its less sterically hindered analogs (e.g., N,N'-dimethyl-1,3-propanediamine), its structural features suggest its utility in several areas, particularly as a ligand in coordination chemistry and as a building block in organic synthesis.

Ligand in Coordination Chemistry

The two nitrogen atoms of N,N'-Diisopropyl-1,3-propanediamine can act as a bidentate ligand, coordinating to a metal center to form a stable six-membered chelate ring. The steric bulk of the isopropyl groups can influence the coordination number and geometry of the resulting metal complex, which in turn can affect its catalytic activity and selectivity.

Caption: Coordination of N,N'-Diisopropyl-1,3-propanediamine to a metal center.

Potential in Catalysis and Drug Development

Structurally similar diamines are used as ligands in a variety of catalytic reactions, including hydrogenation, polymerization, and cross-coupling reactions. The specific steric and electronic environment provided by the diisopropyl substitution could be beneficial in tuning the performance of such catalysts.

In the context of drug development, diamine scaffolds are present in numerous biologically active molecules. N,N'-Diisopropyl-1,3-propanediamine could serve as a precursor for the synthesis of novel pharmaceutical candidates, where the lipophilicity and steric hindrance of the isopropyl groups could be exploited to modulate drug-target interactions and pharmacokinetic properties.

Safety and Handling

N,N'-Diisopropyl-1,3-propanediamine is classified as a corrosive substance. It is known to cause severe skin burns and eye damage[1].

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P316: Get emergency medical help immediately.

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

N,N'-Diisopropyl-1,3-propanediamine is a versatile diamine with potential applications in coordination chemistry, catalysis, and as a synthetic intermediate. Its synthesis can be reliably achieved through reductive amination. While specific, high-impact applications are yet to be widely reported, its structural characteristics suggest that it is a compound of interest for further research and development. Proper handling and adherence to safety protocols are essential when working with this corrosive substance.

References

-

PubChem. N,N'-Diisopropyl-1,3-propanediamine. National Center for Biotechnology Information. [Link]

-

PubChem. N,N'-di(propan-2-yl)propane-1,3-diamine. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

Sources

N,N'-Diisopropyl-1,3-propanediamine molecular weight

An In-depth Technical Guide to N,N'-Diisopropyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Diisopropyl-1,3-propanediamine is a symmetrically substituted aliphatic diamine that serves as a valuable building block and ligand in modern organic synthesis. Its unique structural features, including two secondary amine functionalities separated by a flexible three-carbon chain, make it a compelling component in the development of catalysts, coordination complexes, and as a key intermediate in the synthesis of pharmaceutically active compounds. This guide provides a comprehensive overview of its core chemical properties, focusing on its molecular weight, physicochemical characteristics, synthesis, and analytical validation. We delve into the mechanistic principles behind its preparation and offer field-proven insights into its handling and application, providing a critical resource for professionals in chemical research and drug development.

Core Chemical Identity and Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. The subject of this guide, N,N'-Diisopropyl-1,3-propanediamine, is identified by the CAS Number 63737-71-3. Its structure consists of a propane-1,3-diamine backbone with an isopropyl group attached to each nitrogen atom.

The molecular weight of a compound is a critical parameter for all stoichiometric calculations in synthesis and analysis. It is derived from the sum of the atomic weights of its constituent atoms based on its molecular formula.

Molecular Formula: C₉H₂₂N₂[1][2]

Based on this formula, the precise molecular weight is calculated as:

-

Carbon: 9 × 12.011 u = 108.099 u

-

Hydrogen: 22 × 1.008 u = 22.176 u

-

Nitrogen: 2 × 14.007 u = 28.014 u

This value is fundamental for preparing solutions of known molarity, determining reaction stoichiometry, and interpreting mass spectrometry data.

Table 1: Chemical Identifiers and Core Properties

| Parameter | Value | Source(s) |

| IUPAC Name | N,N'-di(propan-2-yl)propane-1,3-diamine | [4] |

| Synonyms | N,N'-Diisopropyltrimethylenediamine | [4] |

| CAS Number | 63737-71-3 | [1] |

| Molecular Formula | C₉H₂₂N₂ | [1][2] |

| Molecular Weight | 158.28 g/mol | [1][2] |

| InChI Key | OAVPQXXPJZPXTA-UHFFFAOYSA-N | |

| SMILES String | CC(C)NCCCNC(C)C |

Physicochemical Characteristics

The physical properties of N,N'-Diisopropyl-1,3-propanediamine dictate its handling, storage, and application conditions, particularly in solvent selection and reaction temperature control.

Table 2: Physicochemical Data

| Property | Value | Notes | Source(s) |

| Appearance | Liquid | At standard temperature and pressure. | |

| Density | 0.805 g/mL | At 25 °C. | |

| Boiling Point | 77 °C | At 15 mmHg. Boiling point is pressure-dependent. | [4] |

| Refractive Index | n20/D 1.432 | Measured at 20 °C using the sodium D-line. | [4] |

| Flash Point | 64 °C (147.2 °F) | Closed cup method. Classified as a combustible liquid. |

Synthesis and Mechanistic Considerations

While numerous synthetic routes can be envisioned, the most industrially relevant and mechanistically straightforward approach for preparing N,N'-substituted 1,3-diamines involves a two-step process. This process is analogous to the well-documented synthesis of similar diamines like N,N-dimethyl-1,3-propanediamine.[5][6]

Step 1: Michael Addition (Cyanoethylation) The synthesis begins with the conjugate addition of a primary amine (isopropylamine) to an α,β-unsaturated nitrile (acrylonitrile). This is a classic Michael addition reaction.

-

Causality: Isopropylamine acts as the nucleophile, with the lone pair on the nitrogen atom attacking the β-carbon of acrylonitrile. Acrylonitrile is an excellent Michael acceptor due to the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond. The reaction is typically performed under mild conditions. The intermediate product is N-isopropyl-3-aminopropionitrile. To achieve the final symmetric structure, this reaction must be followed by a reductive amination step with another molecule of isopropylamine or a similar strategy, though a more direct synthesis might be pursued in a lab setting. A more common industrial approach for related compounds involves reacting 1,3-dichloropropane with two equivalents of isopropylamine.

Step 2: Reductive Amination or Nitrile Reduction The intermediate aminopropionitrile is then reduced to the primary amine.

-

Causality: Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean nature. A Raney Nickel or Cobalt catalyst is often used because of its high activity for nitrile reduction.[5] The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature. The nitrile group (C≡N) is reduced to a primary amine (-CH₂-NH₂).

The overall synthesis pathway provides a high-purity product with good yield.

Caption: Generalized synthetic workflow for N,N'-substituted 1,3-propanediamines.

Applications in Research and Drug Development

Symmetrically substituted diamines are of significant interest in medicinal chemistry and materials science.

-

Ligands in Coordination Chemistry: The two nitrogen atoms can act as a bidentate ligand, chelating to metal centers. These metal complexes can have important catalytic properties, for instance, in asymmetric synthesis where chiral versions of such ligands are employed.[7]

-

Building Blocks for Pharmaceuticals: The diamine motif is a common feature in many biologically active molecules. This compound can serve as a precursor for synthesizing more complex drug candidates, where the diamine core imparts specific properties like basicity and hydrogen bonding capacity, which are crucial for target binding.[8]

-

Polymer Science: Diamines are essential monomers for the synthesis of polyamides and polyurethanes. The specific nature of the N-substituents (isopropyl groups) can influence the physical properties of the resulting polymer, such as its thermal stability and solubility.

Analytical Characterization and Quality Control

To ensure the identity and purity of N,N'-Diisopropyl-1,3-propanediamine, a combination of analytical techniques is employed. This constitutes a self-validating system for any synthesis or use of the compound.

Experimental Protocol: Analytical Validation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide a definitive structural fingerprint. Expected signals include:

-

A doublet for the methyl protons (-CH(CH₃ )₂)

-

A septet for the methine proton (-CH (CH₃)₂)

-

Multiplets for the three methylene groups of the propane backbone (-NH-CH₂ -CH₂ -CH₂ -NH-)

-

A broad singlet for the amine protons (-NH -), which may exchange with D₂O.

-

-

¹³C NMR: The carbon spectrum will show the number of unique carbon environments. For this symmetric molecule, one would expect to see signals for the methyl, methine, and the two unique methylene carbons of the backbone.

-

-

Infrared (IR) Spectroscopy:

-

This technique is used to identify key functional groups. Look for characteristic absorption bands:

-

N-H Stretch: A moderate to weak band around 3300-3500 cm⁻¹.

-

C-H Stretch: Strong bands just below 3000 cm⁻¹ corresponding to sp³ C-H bonds.

-

N-H Bend: A band around 1590-1650 cm⁻¹.

-

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight. In Electron Ionization (EI) mode, the molecular ion peak (M⁺) should be observed at m/z = 158.3. The fragmentation pattern can also provide further structural confirmation.

-

Caption: Experimental workflow for the analytical validation of the compound.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that proper handling is critical for laboratory safety. N,N'-Diisopropyl-1,3-propanediamine is a corrosive substance that requires careful management.

-

GHS Classification: Skin Corrosion/Irritation, Category 1B.[3]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[3][9]

-

Signal Word: Danger

Protocol for Safe Handling:

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[10] Ensure an eyewash station and safety shower are immediately accessible.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure full skin coverage.[10]

-

Respiratory Protection: If there is a risk of exposure outside a fume hood, use a respirator with an appropriate organic vapor cartridge.[10]

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[10] Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10][11]

-

Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.[10] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N,N'-Diisopropyl-1,3-propanediamine, with a molecular weight of 158.28 g/mol , is more than just a chemical with a set of properties. It is a versatile tool for the modern chemist. Its synthesis is based on fundamental, reliable organic reactions, and its structure lends itself to a variety of applications, from creating novel catalysts to serving as a core scaffold in drug discovery. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is the foundation for its safe and effective use in advancing scientific research.

References

-

N,N'-Diisopropyl-1,3-propanediamine . PubChem, National Center for Biotechnology Information. [Link]

-

1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones . National Institutes of Health (NIH). [Link]

-

propane-1,3-diamine (FDB031131) . FooDB. [Link]

-

1,3-Propanediamine, N-methyl- . NIST WebBook. [Link]

- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

-

1,3-Diaminopropane . Wikipedia. [Link]

-

N-Methyl-1,3-propanediamine: A Key Player in Catalysis and Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. N,N'-DIISOPROPYL-1,3-PROPANEDIAMINE | 63737-71-3 [chemicalbook.com]

- 3. N,N'-Diisopropyl-1,3-propanediamine | C9H22N2 | CID 144018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 63737-71-3 CAS MSDS (N,N'-DIISOPROPYL-1,3-PROPANEDIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of N,N'-Diisopropyl-1,3-propanediamine

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of N,N'-Diisopropyl-1,3-propanediamine (CAS: 63737-71-3). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical, field-proven methodologies to empower users with a robust understanding of this compound's behavior in various solvent systems. Given the scarcity of publicly available quantitative solubility data for N,N'-Diisopropyl-1,3-propanediamine, this guide emphasizes the foundational principles governing its solubility and provides detailed protocols for its empirical determination.

Introduction to N,N'-Diisopropyl-1,3-propanediamine

N,N'-Diisopropyl-1,3-propanediamine, with the chemical formula C9H22N2, is a diamine featuring a propane backbone with isopropyl substituents on each nitrogen atom.[1][2] Its molecular structure imparts a combination of steric hindrance and basicity that dictates its physical and chemical properties, including its solubility. Understanding the solubility of this compound is paramount for its application in various chemical processes, including organic synthesis, formulation, and purification.

Table 1: Physicochemical Properties of N,N'-Diisopropyl-1,3-propanediamine

| Property | Value | Source |

| CAS Number | 63737-71-3 | [1] |

| Molecular Formula | C9H22N2 | [1] |

| Molecular Weight | 158.28 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 77 °C at 15 mmHg | [2] |

| Density | 0.805 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.432 | [2] |

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of N,N'-Diisopropyl-1,3-propanediamine provides key insights into its expected solubility profile.

Influence of Molecular Structure

N,N'-Diisopropyl-1,3-propanediamine possesses both hydrophobic and hydrophilic characteristics. The nine carbon atoms in its structure contribute to its nonpolar, hydrophobic nature.[3] Conversely, the two nitrogen atoms, with their lone pairs of electrons, can participate in hydrogen bonding with protic solvents, imparting a degree of polarity and hydrophilicity.

Predicted Solubility in Different Solvent Classes

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the presence of two nitrogen atoms capable of acting as hydrogen bond acceptors, some solubility in polar protic solvents is expected. However, the relatively large alkyl groups (nine carbon atoms in total) will likely limit its aqueous solubility. Generally, amines with more than six carbon atoms exhibit low water solubility.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can engage in dipole-dipole interactions with the polar C-N bonds of the diamine. Therefore, good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The significant hydrocarbon portion of the molecule suggests that it will be readily soluble in nonpolar organic solvents due to favorable van der Waals interactions.

-

Acidic Solutions: As a basic amine, N,N'-Diisopropyl-1,3-propanediamine is expected to exhibit significantly increased solubility in acidic aqueous solutions. Protonation of the nitrogen atoms forms an ammonium salt, which is ionic and therefore highly water-soluble.

Experimental Determination of Solubility

To obtain precise solubility data, empirical determination is essential. The following section provides a detailed, self-validating protocol for both qualitative and quantitative solubility assessment.

Materials and Equipment

-

N,N'-Diisopropyl-1,3-propanediamine

-

A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, toluene, hexane)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Calibrated micropipettes and glassware

Experimental Workflow Diagram

Caption: Experimental workflows for solubility determination.

Step-by-Step Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

-

Preparation of a Saturated Solution: Add an excess amount of N,N'-Diisopropyl-1,3-propanediamine to a known volume of the desired solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to allow the undissolved solute to settle. For finer suspensions, centrifugation at a constant temperature is recommended.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-calibrated and pre-warmed/cooled pipette to avoid temperature-induced precipitation.

-

Dilution and Analysis: Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC or GC).

-

Quantification: Analyze the diluted sample and determine the concentration of N,N'-Diisopropyl-1,3-propanediamine.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Practical Applications of Solubility Data

The solubility of N,N'-Diisopropyl-1,3-propanediamine is a critical parameter in various applications:

-

Reaction Solvent Selection: Choosing a solvent in which all reactants are soluble can enhance reaction rates and yields.

-

Purification: Solubility differences in various solvents are exploited in purification techniques such as recrystallization and extraction.

-

Formulation Development: For applications in drug delivery or as a component in a formulated product, understanding its solubility is essential for creating stable and effective formulations.

Conclusion

References

Sources

- 1. CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine - Google Patents [patents.google.com]

- 2. 63737-71-3 CAS MSDS (N,N'-DIISOPROPYL-1,3-PROPANEDIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Nonamethylenediamine | C9H22N2 | CID 69534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemhaven.org [chemhaven.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. N,N'-Diisopropyl-1,3-propanediamine | C9H22N2 | CID 144018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. moorparkcollege.edu [moorparkcollege.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. N,N'-DIISOPROPYL-1,3-PROPANEDIAMINE | 63737-71-3 [chemicalbook.com]

- 15. 63737-71-3 CAS MSDS (N,N'-DIISOPROPYL-1,3-PROPANEDIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Spectral Data of N,N'-Diisopropyl-1,3-propanediamine

An Essential Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diisopropyl-1,3-propanediamine, a symmetrically substituted diamine, serves as a versatile building block in organic synthesis and a ligand in coordination chemistry. Its structural elucidation and characterization are paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a comprehensive profile of this compound, revealing intricate details about its molecular structure and purity. This guide offers a detailed analysis of the spectral data of N,N'-Diisopropyl-1,3-propanediamine, providing insights into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

While direct access to raw spectral data images and peak lists for N,N'-Diisopropyl-1,3-propanediamine is not publicly available through open-access databases, this guide will provide a thorough interpretation based on established principles of spectroscopy and data available for analogous structures. The spectral data for N,N'-Diisopropyl-1,3-propanediamine is noted to be available from commercial sources such as Sigma-Aldrich and compiled in databases like SpectraBase, which can be accessed through institutional or individual subscriptions.[1]

Molecular Structure and Spectroscopic Correlation

To understand the spectral data, it is crucial to first visualize the molecular structure of N,N'-Diisopropyl-1,3-propanediamine and identify the different types of protons and carbons.

Caption: Molecular structure of N,N'-Diisopropyl-1,3-propanediamine with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of N,N'-Diisopropyl-1,3-propanediamine provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Predicted ¹H NMR Spectral Data:

| Protons (Atom Number) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH(CH₃)₂ (H⁴, H⁶) | ~ 2.8 - 2.6 | Septet | 2H | ~ 6.5 |

| -NH- | ~ 2.5 - 1.5 (broad) | Singlet (broad) | 2H | - |

| -CH₂-CH₂-CH₂- (H¹, H³) | ~ 2.6 - 2.4 | Triplet | 4H | ~ 7.0 |

| -CH₂-CH₂ -CH₂- (H²) | ~ 1.7 - 1.5 | Quintet | 2H | ~ 7.0 |

| -CH(CH₃ )₂ (H⁵, H⁷) | ~ 1.1 - 0.9 | Doublet | 12H | ~ 6.5 |

Interpretation of the ¹H NMR Spectrum:

-

Isopropyl Methyl Protons (H⁵, H⁷): The twelve equivalent methyl protons of the two isopropyl groups are expected to appear as a doublet in the upfield region (~1.0 ppm) due to coupling with the adjacent methine proton.

-

Central Methylene Protons (H²): The two protons of the central methylene group in the propane chain are expected to appear as a quintet, being coupled to the four protons of the adjacent methylene groups.

-

Terminal Methylene Protons (H¹, H³): The four protons of the two methylene groups attached to the nitrogen atoms are expected to appear as a triplet, coupled to the two protons of the central methylene group.

-

Isopropyl Methine Protons (H⁴, H⁶): The two methine protons of the isopropyl groups are expected to produce a septet due to coupling with the six protons of the adjacent methyl groups.

-

Amine Protons (-NH-): The two protons on the nitrogen atoms will likely appear as a broad singlet. The chemical shift of this peak can be variable and is dependent on factors such as solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data:

| Carbon (Atom Number) | Chemical Shift (δ, ppm) |

| -C H(CH₃)₂ (C⁴, C⁶) | ~ 48 - 46 |

| -C H₂-CH₂-C H₂- (C¹, C³) | ~ 45 - 43 |

| -CH₂-C H₂-CH₂- (C²) | ~ 30 - 28 |

| -CH(C H₃)₂ (C⁵, C⁷) | ~ 23 - 21 |

Interpretation of the ¹³C NMR Spectrum:

Due to the symmetry of the molecule, only four distinct carbon signals are expected in the ¹³C NMR spectrum.

-

Isopropyl Methine Carbons (C⁴, C⁶): These carbons are directly attached to the nitrogen atom and are expected to be the most downfield among the aliphatic carbons.

-